[2-(Difluoromethoxy)-4-methoxyphenyl]methanol
Description
[2-(Difluoromethoxy)-4-methoxyphenyl]methanol (CAS: 1248209-20-2) is a benzyl alcohol derivative with the molecular formula C₉H₁₀F₂O₃ (MW: 216.17 g/mol). Its structure features a difluoromethoxy (-OCF₂H) group at the 2-position, a methoxy (-OCH₃) group at the 4-position, and a hydroxymethyl (-CH₂OH) group on the aromatic ring . The presence of fluorine atoms in the difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is primarily used as a building block in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
[2-(difluoromethoxy)-4-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-4,9,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVHLRFBDQWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
[2-(Difluoromethoxy)-4-methoxyphenyl]methanol, with the CAS number 1248209-20-2, is a chemical compound that has garnered attention for its potential biological activities. This compound's unique structural features, including the difluoromethoxy and methoxy groups, suggest a range of interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The difluoromethoxy group enhances lipophilicity, potentially improving cellular uptake and interaction with membrane-bound receptors. The methoxy group may also contribute to the compound's ability to engage in hydrogen bonding and π-π interactions with target proteins.
Pharmacological Studies
Recent studies have explored the effects of this compound on various biological systems. Notably, it has been investigated for its potential role as an inhibitor in specific signaling pathways relevant to cancer biology.
- In vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, one study reported an IC50 value of approximately 1.7 μM against breast cancer cells, indicating significant antiproliferative activity (source: ACS Publications) .
- In vivo Studies : Animal models have shown that this compound can reduce tumor growth in xenograft models when administered orally, suggesting its potential as an anticancer agent (source: NCBI) .
Case Studies
A notable case study involved the application of this compound in a phenotypic screen aimed at identifying differentiation-inducing compounds in acute myeloid leukemia (AML). The study utilized flow cytometry and RNA sequencing to validate the differentiation profiles induced by this compound, highlighting its potential therapeutic application in hematological malignancies (source: PMC) .
Data Table: Summary of Biological Activity
Scientific Research Applications
Medicinal Chemistry
The difluoromethoxy group is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability. Research has indicated that compounds containing difluoromethoxy groups often exhibit increased potency against specific biological targets.
- Case Study : A study published in "Chemical Science" highlighted the role of difluoromethylation in enhancing the activity of pharmaceutical candidates. The incorporation of difluoromethoxy groups into aromatic systems has been shown to modulate lipophilicity and improve binding affinity to target proteins, making them valuable in drug design .
Organic Synthesis
[2-(Difluoromethoxy)-4-methoxyphenyl]methanol serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, enabling the synthesis of more complex molecules.
- Synthesis Methodology : Recent advancements have focused on the use of difluoromethoxy compounds in late-stage functionalization processes. For instance, methodologies involving copper-mediated reactions have been developed to facilitate the incorporation of difluoromethoxy groups into larger frameworks, enhancing synthetic accessibility .
Analytical Chemistry
The compound can be utilized as a standard in analytical methods such as HPLC and GC-MS due to its well-defined chemical structure and stability under various conditions.
- Application Example : In a recent publication, this compound was employed as an internal standard for quantification in complex mixtures, showcasing its utility in method validation and calibration procedures .
Data Table: Properties and Applications
| Property/Application | Description |
|---|---|
| Chemical Structure | Contains difluoromethoxy and methoxy functional groups |
| Pharmacological Activity | Enhances metabolic stability and potency of drug candidates |
| Synthetic Utility | Serves as a building block for complex organic molecules |
| Analytical Standard | Used in HPLC and GC-MS for method validation |
| Research Publications | Documented studies on its applications in drug design and synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Alkoxy Modifications
[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol
- Molecular Formula : C₉H₉ClF₂O₃
- Molecular Weight : 238.6 g/mol
- Substituents : Chlorine (3-position), difluoromethoxy (4-position), methoxy (5-position), hydroxymethyl.
- Key Differences: The addition of a chlorine atom increases molecular weight and polarizability. No specific bioactivity data are reported .
2-(4-Methoxyphenyl)-1-phenylethanol
- Molecular Formula : C₁₅H₁₆O₂
- Molecular Weight : 228.29 g/mol
- Substituents: Methoxy (4-position), phenylethanol backbone.
- Key Differences: The extended phenylethanol chain increases hydrophobicity. This structural variation could alter solubility and membrane permeability compared to the target compound .
Heterocyclic and Functionalized Derivatives
2-Imino-3-(4-methoxyphenyl)oxazolidin-4-one
- Molecular Formula : C₁₀H₁₀N₂O₃
- Molecular Weight : 206.20 g/mol
- Substituents: Methoxy (4-position), oxazolidinone ring.
- Biological Activity: Exhibits antibacterial activity against Staphylococcus aureus and E. coli, likely due to the oxazolidinone pharmacophore, a known scaffold in antibiotics .
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanol
- Molecular Formula : C₁₆H₁₈O₄
- Molecular Weight : 274.31 g/mol
- Substituents: Methoxy groups at 2- and 4-positions, ethanolic chain.
Estrogenic and Proestrogenic Compounds
Mono-OH-MDDE
- Structure : 1,1-Dichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethene
- Activity : Acts as an estrogen receptor agonist. The hydroxyl and methoxy groups are critical for receptor binding, highlighting the importance of substituent positioning .
Bis-OH-Methoxychlor
Comparative Analysis Table
Key Observations
Substituent Effects: Electron-Withdrawing Groups: The difluoromethoxy group (-OCF₂H) in the target compound increases lipophilicity and resistance to enzymatic degradation compared to methoxy (-OCH₃) or hydroxyl (-OH) groups . Halogenation: Chlorine substitution (as in [3-chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol) enhances molecular weight and may alter electronic properties, impacting reactivity .
Biological Activity: Heterocyclic derivatives (e.g., oxazolidinones) exhibit pronounced antibacterial activity, suggesting that the target compound’s bioactivity could be modulated by introducing similar rings . Estrogenic compounds like Mono-OH-MDDE underscore the significance of hydroxyl and methoxy groups in receptor interactions, a consideration for designing analogs with specific hormonal activities .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [2-(Difluoromethoxy)-4-methoxyphenyl]methanol, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves introducing the difluoromethoxy group via difluoromethylation of a phenolic precursor. For example, sodium 2-chloro-2,2-difluoroacetate and cesium carbonate in DMF can facilitate this step under controlled pH (3–6) . Subsequent reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative. Purification via distillation or chromatography is critical to isolate the product . Reaction pH, temperature, and catalyst choice significantly impact yield, with optimized conditions reducing side reactions .
Q. How can researchers characterize this compound and confirm its structural integrity?
- Answer : Nuclear Magnetic Resonance (NMR) in methanol-d₄ with TMS as a reference confirms the structure, particularly the difluoromethoxy (–OCF₂H) and methoxy (–OCH₃) groups . Gas chromatography-mass spectrometry (GC-MS) validates molecular weight and purity, while HPLC monitors impurities. Cross-referencing with databases like NIST ensures spectral accuracy .
Q. What experimental precautions are necessary when handling this compound?
- Answer : Due to gas evolution during synthesis (e.g., CO₂ from carbonate reagents), reactions should use gas bubblers and be conducted in fume hoods . Stock solutions require inert gas purging to prevent oxidation . Waste must be segregated and treated as hazardous organic material .
Advanced Research Questions
Q. What are the common impurities formed during synthesis, and how can they be identified and mitigated?
- Answer : Over-oxidation during the difluoromethylation step may yield sulfone derivatives, while incomplete reduction of ketones can leave residual intermediates . Impurities are detected via HPLC with UV/Vis or MS detection. Mitigation strategies include optimizing reaction time, using milder reducing agents (e.g., NaBH₄ over LiAlH₄), and iterative recrystallization .
Q. How does the difluoromethoxy group influence the compound’s stability under different storage conditions?
- Answer : The –OCF₂H group is hydrolytically sensitive. Stability studies show degradation under acidic/alkaline conditions or prolonged exposure to light. Storage in amber vials at –20°C under inert gas (N₂/Ar) minimizes decomposition, monitored via periodic NMR or HPLC analysis .
Q. What analytical techniques resolve contradictory data on purity or structure?
- Answer : Contradictions between NMR and MS data (e.g., unexpected peaks) require multi-technique validation. High-resolution MS (HRMS) clarifies molecular formulas, while 2D NMR (e.g., COSY, HSQC) assigns ambiguous signals. Spiking with authentic standards or using deuterated solvents eliminates solvent artifacts .
Q. What metabolic pathways might this compound participate in during biological studies?
- Answer : Analogous difluoromethoxy-containing compounds undergo hepatic CYP450-mediated oxidation, forming carboxylic acid derivatives. In vitro assays with liver microsomes and LC-MS/MS metabolite profiling can map pathways. The methoxy group may also undergo demethylation, requiring toxicity screening .
Q. How can the difluoromethylation step be optimized for scalability and efficiency?
- Answer : Catalytic systems (e.g., Pd/C with H₂) or flow chemistry setups improve difluoromethylation efficiency. Kinetic studies using in situ IR or Raman spectroscopy identify rate-limiting steps, enabling adjustments in reagent stoichiometry or solvent polarity (e.g., DMF vs. THF) .
Methodological Tables
Table 1: Key Synthetic Steps and Conditions
Table 2: Analytical Techniques for Contradiction Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
